Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . They are known for their wide range of applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of thiophene derivatives generally consists of a thiophene ring attached to various functional groups . The specific structure of “Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate” would include a methoxybenzamido group and a carboxylate group attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including diazotization and desamination reactions . The specific reactions that “Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can also vary widely. For example, some thiophene derivatives are solid at room temperature, while others are liquid . The specific properties of “Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate” would depend on its specific structure.Scientific Research Applications
- EMTC has garnered interest due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial effects. The amide and thiophene moieties contribute to its bioactivity. Further studies aim to elucidate its mechanism of action and optimize its therapeutic potential .
- EMTC can serve as a building block for polymer synthesis. For instance, incorporating EMTC into poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels enhances their biocompatibility and drug delivery capabilities. These hydrogels find applications in wound healing, tissue engineering, and ophthalmology .
- Thiophene derivatives like EMTC exhibit semiconducting properties. Researchers investigate their use in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs). EMTC’s electron-rich structure makes it a promising candidate for these applications .
- EMTC’s unique structure allows it to act as a ligand for metal ions. Researchers employ it in complexometric titrations and chelation-based analytical methods. Its selectivity toward specific metal ions makes it valuable in environmental monitoring and trace metal analysis .
- EMTC’s conjugated system and electron-rich nature make it suitable for functional materials. Researchers explore its use in coatings, sensors, and optoelectronic devices. Its absorption and emission properties in the visible range contribute to its potential in these applications .
- EMTC’s amide group provides a handle for chemical modifications. Medicinal chemists design analogs by altering the amide substituents, exploring structure-activity relationships. These analogs may exhibit improved bioactivity or selectivity against specific targets .
Biomedical Applications
Polymeric Materials
Organic Electronics
Analytical Chemistry
Materials Science
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-15(18)11-8-9-21-14(11)16-13(17)10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAQGXZNWIAPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate |
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